molecular formula C18H11F3N4OS2 B6421368 N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951902-09-3

N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide

Cat. No. B6421368
CAS RN: 951902-09-3
M. Wt: 420.4 g/mol
InChI Key: PEVQNLXUOYIIHK-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethylphenyl group, a thiazol group, and a benzothiadiazole group. The trifluoromethylphenyl group is a phenyl ring with a trifluoromethyl (-CF3) substituent, which is often used in medicinal chemistry due to its lipophilic nature and metabolic stability . Thiazol is a type of heterocyclic compound that contains a five-membered C3NS ring . Benzothiadiazole is a type of aromatic organic compound that contains a benzene fused to a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethylphenyl, thiazol, and benzothiadiazole groups. The electronic and steric properties of these groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic and nucleophilic centers within its structure. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the adjacent carbon atoms more electrophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, characterization, and biological activity. Such studies could provide valuable insights into the compound’s potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4OS2/c19-18(20,21)12-3-1-2-10(6-12)7-13-9-22-17(27-13)23-16(26)11-4-5-14-15(8-11)28-25-24-14/h1-6,8-9H,7H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQNLXUOYIIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)N=NS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-6-carboxamide

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